2-Bromo-5-(2-iodoethyl)pyridine
Description
2-Bromo-5-(2-iodoethyl)pyridine is a pyridine derivative featuring a bromine atom at the 2-position and a 2-iodoethyl substituent at the 5-position. This compound combines halogen atoms (Br and I) with an ethyl chain, creating a unique electronic and steric profile. Its molecular weight (~297.98 g/mol) and polarity are influenced by the iodine atom, which also impacts solubility in organic solvents .
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-5-(2-iodoethyl)pyridine |
InChI |
InChI=1S/C7H7BrIN/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4H2 |
InChI Key |
WOBXDLAVTUAGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCI)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Reactivity in Cross-Couplings : this compound’s bromine site is ideal for Suzuki-Miyaura couplings, while the iodoethyl group can undergo Stille or Negishi couplings .
- Accelerated Homocoupling : Similar to 2-Bromo-5-(trifluoromethyl)pyridine, the target compound’s bromine may react faster in homocoupling reactions when TBAI is present, leveraging bromo-iodo exchange .
- Nucleophilic Substitution : The iodoethyl group’s superior leaving-group ability (vs. bromoethyl) enables efficient alkylation or cyclization reactions .
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